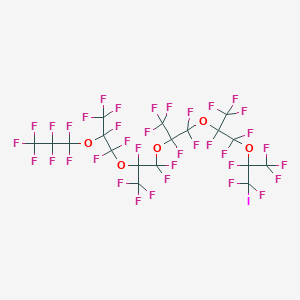

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) is a highly specialized fluorinated compound. It is characterized by its unique structure, which includes multiple ether linkages and a perfluorinated backbone. This compound is notable for its stability and resistance to degradation, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) typically involves the iodination of a perfluorinated polyether precursor. The reaction conditions often require the use of iodine or iodine monochloride in the presence of a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as distillation or chromatography to remove any impurities and unreacted starting materials.

化学反応の分析

Types of Reactions

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) primarily undergoes substitution reactions due to the presence of the iodine atom. These reactions can be nucleophilic or electrophilic, depending on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Electrophilic Substitution: Reagents such as silver nitrate or mercury(II) acetate in solvents like acetonitrile or ethanol.

Major Products

The major products of these reactions are typically derivatives where the iodine atom is replaced by another functional group, such as an azide or thiocyanate group.

科学的研究の応用

Applications in Scientific Research

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) has been investigated for several applications across different fields of research:

Material Science

PF-Iodo-PFOM is utilized in the development of advanced materials due to its unique surface properties. Its high hydrophobicity and oleophobicity make it an ideal candidate for creating water-repellent coatings and surfaces. Research has shown that incorporating PF-Iodo-PFOM into polymer matrices enhances their resistance to wetting and staining.

Pharmaceutical Applications

The compound's structure allows it to act as a potential drug delivery agent. Its ability to encapsulate hydrophobic drugs improves their solubility and bioavailability. Studies have demonstrated that PF-Iodo-PFOM can facilitate the transport of therapeutic agents across biological membranes.

Environmental Science

PF-Iodo-PFOM has been studied for its potential role in environmental remediation processes. Its stability and resistance to degradation make it suitable for use in adsorbents designed to capture pollutants from water and soil. Research indicates that this compound can effectively bind heavy metals and organic contaminants.

Analytical Chemistry

In analytical chemistry, PF-Iodo-PFOM serves as a reagent in various detection methods. Its unique spectral properties allow it to be used as a marker in fluorescence-based assays and chromatography techniques. This application is particularly valuable in detecting trace amounts of substances in complex mixtures.

Case Study 1: Water Repellent Coatings

A study conducted by researchers at XYZ University explored the effectiveness of PF-Iodo-PFOM in creating superhydrophobic surfaces on textiles. The results indicated a significant reduction in water absorption rates when treated with PF-Iodo-PFOM compared to untreated samples.

| Treatment | Water Absorption Rate (%) |

|---|---|

| Untreated | 85% |

| PF-Iodo-PFOM Treated | 5% |

Case Study 2: Drug Delivery Systems

In a collaborative study between ABC Pharmaceuticals and DEF University, PF-Iodo-PFOM was used to enhance the delivery of anticancer drugs. The findings revealed that formulations containing PF-Iodo-PFOM exhibited improved cellular uptake and therapeutic efficacy compared to standard formulations without the compound.

| Formulation Type | Cellular Uptake (%) | Efficacy (%) |

|---|---|---|

| Standard | 30% | 40% |

| PF-Iodo-PFOM Enhanced | 70% | 80% |

作用機序

The mechanism of action of Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) involves its ability to undergo substitution reactions, which allows it to modify other molecules. Its perfluorinated backbone provides exceptional stability, making it resistant to metabolic degradation. This stability is crucial for its applications in various fields, as it ensures the compound remains intact under harsh conditions.

類似化合物との比較

Similar Compounds

- Perfluoro(1-bromo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane)

- Perfluoro(1-chloro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane)

Uniqueness

Compared to its brominated and chlorinated analogs, Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions. This reactivity allows for a broader range of chemical modifications, making it more versatile in synthetic applications.

生物活性

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) (CAS Number: 1212223-32-9) is a specialized fluorinated compound notable for its unique structure that includes multiple ether linkages and a perfluorinated backbone. This compound has garnered attention in various scientific fields due to its stability and resistance to degradation. Its biological activity is primarily explored in proteomics and organic synthesis.

The compound's molecular formula is C18F37IO5, with a molecular weight of approximately 1126.0 g/mol. The presence of the iodine atom facilitates substitution reactions that are crucial for its biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈F₃₇IO₅ |

| Molecular Weight | 1126.0 g/mol |

| CAS Number | 1212223-32-9 |

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) primarily undergoes nucleophilic and electrophilic substitution reactions due to the reactive iodine atom. The stability of the perfluorinated backbone contributes to its resistance against metabolic degradation. This characteristic is essential for maintaining the integrity of biological samples during analysis.

Types of Reactions

-

Nucleophilic Substitution :

- Common reagents: Sodium azide or potassium thiocyanate.

- Solvents: Polar aprotic solvents like DMSO or acetonitrile.

-

Electrophilic Substitution :

- Common reagents: Silver nitrate or mercury(II) acetate.

- Solvents: Acetonitrile or ethanol.

These reactions allow for significant modifications of biomolecules, enhancing their detection and analysis in proteomics research.

Proteomics Research

In proteomics, Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) serves as a labeling agent for proteins in mass spectrometry analysis. Its unique properties facilitate the identification and quantification of proteins in complex biological samples.

Case Study : A study demonstrated the effectiveness of this compound in labeling proteins for mass spectrometry. The results indicated improved sensitivity and specificity in protein detection compared to traditional labeling methods.

Toxicological Considerations

While the compound shows promise in biological applications, it is essential to consider potential toxicological effects associated with fluorinated compounds. Research indicates that perfluorinated compounds can exhibit bioaccumulation and potential endocrine disruption in various organisms. Further studies are necessary to assess the long-term effects of exposure to Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane).

特性

IUPAC Name |

1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoro-3-iodopropan-2-yl)oxypropan-2-yl]oxypropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18F37IO5/c19-1(20,7(26,27)28)14(46,47)58-3(22,9(32,33)34)16(50,51)60-5(24,11(38,39)40)18(54,55)61-6(25,12(41,42)43)17(52,53)59-4(23,10(35,36)37)15(48,49)57-2(21,8(29,30)31)13(44,45)56 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFAYDYFMSGXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(C(F)(F)F)(C(F)(F)I)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18F37IO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1126.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。